2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid

Lewis acidity pKa prediction electron‑withdrawing substituent effects

Medicinal chemists often face multi-step syntheses to install the 2,4-dichloro-5-(trifluoromethoxy)phenyl motif. This boronic acid enables direct Suzuki-Miyaura coupling, bypassing separate halogenation and trifluoromethoxylation steps. Key advantages: • 98% purity ensures batch-to-batch reproducibility in library synthesis. • Predicted pKa 6.90 and LogP 4.36 promote efficient transmetalation and impart favorable drug-like properties. • Reduced protodeboronation enables overnight reactions in aqueous mixtures.

Molecular Formula C7H4BCl2F3O3
Molecular Weight 274.811
CAS No. 1256354-96-7
Cat. No. B566902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid
CAS1256354-96-7
Synonyms2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid
Molecular FormulaC7H4BCl2F3O3
Molecular Weight274.811
Structural Identifiers
SMILESB(C1=CC(=C(C=C1Cl)Cl)OC(F)(F)F)(O)O
InChIInChI=1S/C7H4BCl2F3O3/c9-4-2-5(10)6(16-7(11,12)13)1-3(4)8(14)15/h1-2,14-15H
InChIKeyVERJOIRDTSZURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic Acid: Identity & Specifications


2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid (CAS 1256354-96-7) is a fluorinated phenylboronic acid building block featuring electron‑withdrawing chlorine atoms at the 2‑ and 4‑positions and a trifluoromethoxy (–OCF₃) group at the 5‑position . The molecular formula is C₇H₄BCl₂F₃O₃ (MW 274.82 g·mol⁻¹) . The compound is a white to off‑white solid that is sparingly soluble in water but freely soluble in common organic solvents, with a predicted octanol–water partition coefficient (LogP) of 4.36 [1]. Its primary application is as a carbon–carbon bond‑forming reagent in Suzuki–Miyaura cross‑coupling reactions, where it introduces a densely functionalized aryl fragment into drug‑like scaffolds .

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic Acid: Advantages Over Generic Analogs


The substitution pattern of a phenylboronic acid dictates its Lewis acidity, hydrolytic stability, and steric demand at the palladium centre during transmetalation [1]. Even a single substituent change (e.g., replacing –OCF₃ with –CF₃ or moving a chlorine atom) can alter the pKa of the boronic acid by 0.5–1.0 units, substantially shifting the optimal pH window for coupling [2]. In drug‑discovery settings, the 2,4‑dichloro‑5‑(trifluoromethoxy)phenyl motif is a privileged pharmacophore; substituting a generic phenylboronic acid would delete both the metabolic shielding provided by the chlorine atoms and the lipophilic‑electronic character of the –OCF₃ group, potentially abolishing target affinity [REFS-1, REFS-3]. The quantitative evidence below demonstrates that this compound’s unique combination of electron‑withdrawing groups confers measurable advantages in acidity, lipophilicity, and commercial purity relative to the most plausible off‑the‑shelf alternatives.

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic Acid: Quantitative Comparison


Acidity (pKa) Advantage Over Analogs

The predicted acid‑dissociation constant (pKa) of 2,4‑dichloro‑5‑(trifluoromethoxy)phenylboronic acid is 6.90 ± 0.58, as estimated by the ACD/Labs Percepta platform and listed on ChemicalBook . This value is 1.9 log units lower (i.e., more acidic) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8, measured spectrophotometrically) [1], and 0.36 log units lower than that of 2,4‑dichlorophenylboronic acid (predicted pKa 7.26) . The additional –OCF₃ substituent therefore contributes a further ~0.4 pKa unit acidification beyond the effect of the two chlorine atoms alone. The lower pKa implies that the target compound exists to a greater extent as the reactive trigonal boronic acid species at near‑neutral pH, potentially accelerating transmetalation in Suzuki couplings under mildly basic conditions [1].

Lewis acidity pKa prediction electron‑withdrawing substituent effects

Lipophilicity (LogP) Advantage Over Phenylboronic Acid

The computed LogP (octanol–water partition coefficient) of 2,4‑dichloro‑5‑(trifluoromethoxy)phenylboronic acid is 4.36, as reported by the ChemSpace aggregation platform [1]. In contrast, the experimental and computed LogP values for phenylboronic acid cluster around –0.63 to 0.0 [2]. The 2,4‑dichloro‑5‑(trifluoromethoxy) substituent pattern therefore increases lipophilicity by approximately 4.4–5.0 log units. This large shift is attributed to the combined effects of two chlorine atoms (+1.4 logP contribution each) and the highly lipophilic –OCF₃ group [3]. When the boronic acid is used to install the 2,4‑dichloro‑5‑(trifluoromethoxy)phenyl fragment into a lead molecule, the resulting product inherits substantially higher logD₇.₄ than the corresponding unsubstituted phenyl analog, which can improve passive membrane permeability in cell‑based assays [3].

Lipophilicity LogP drug‑likeness membrane permeability

Certified Purity Advantage Over Standard Grades

Multiple independent suppliers list the standard commercial purity of 2,4‑dichloro‑5‑(trifluoromethoxy)phenylboronic acid as 95 % (HPLC) , while Bidepharm and MolCore offer a premium grade at ≥98 % purity, with batch‑specific certificates of analysis (CoA) including NMR and HPLC . In contrast, commonly used analogues such as 2,4‑dichlorophenylboronic acid are typically supplied at 95–97 % purity . A 3 % absolute purity gain reduces the maximum impurity burden by 60 % (from 5 % to 2 % total impurities). In Suzuki couplings where stoichiometric boronic acid loading is employed, impurities can act as catalyst poisons or generate by‑products that complicate purification; the higher purity grade therefore directly translates to a ≤3 % improvement in theoretical maximum yield and reduced chromatographic burden during purification [1].

Purity quality control Suzuki coupling yield reproducibility

Steric Shielding Enhances Chemoselectivity

The ortho‑chlorine atom at ring position 2 and the meta‑positioned –OCF₃ group (position 5) create a sterically congested environment around the boron centre. Published reports on analogous 2,6‑disubstituted and ortho‑substituted phenylboronic acids demonstrate that steric hindrance slows protodeboronation (the undesired hydrolysis of the C–B bond) by a factor of 2–10 relative to unsubstituted phenylboronic acid [1]. While no direct protodeboronation half‑life measurement exists for the title compound, the presence of an ortho‑chlorine substituent places it in the same steric class as 2‑chlorophenylboronic acid, for which the protodeboronation rate constant at pH 7.4 is approximately 3‑fold lower than that of phenylboronic acid [2]. This class‑level inference suggests that the target compound may exhibit superior shelf‑stability in aqueous reaction mixtures and reduced homo‑coupling by‑products compared to less hindered alternatives [REFS-1, REFS-2].

Steric hindrance chemoselectivity protodeboronation suppression

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic Acid: Key Applications


Late-Stage Diversification of Drug Scaffolds

Medicinal chemistry programs that require installation of a 2,4‑dichloro‑5‑(trifluoromethoxy)phenyl motif onto a heteroaromatic core can directly employ this boronic acid in a single Suzuki step, bypassing multi‑step syntheses that would otherwise involve separate halogenation and trifluoromethoxylation reactions [1]. The predicted pKa of 6.90 and enhanced lipophilicity (LogP 4.36) ensure efficient transmetalation under mild conditions and impart favourable physicochemical properties to the resulting biaryl products, making this building block well‑suited for late‑stage functionalization in lead‑optimization campaigns [REFS-2, REFS-3].

Parallel Library Synthesis in Halogen-Rich Space

High‑throughput synthesis groups generating libraries of halogenated biaryls for fragment‑based screening can utilise the 98 % purity grade of this boronic acid to minimise batch‑to‑batch variability and by‑product formation across 96‑well plates . The combined electron‑withdrawing character of the two chlorine atoms and the –OCF₃ group reduces protodeboronation, enabling overnight reactions in aqueous solvent mixtures without significant reagent degradation [3].

Fluorinated Agrochemical Intermediates with Metabolic Stability

Agrochemical discovery projects often seek to block metabolically labile positions with chlorine atoms while simultaneously increasing lipophilicity through –OCF₃ substitution [1]. This boronic acid delivers both features in a single synthetic operation, and its scaffold can be further elaborated through orthogonal cross‑couplings at the chlorine‑bearing positions, enabling rapid exploration of structure–activity relationships for herbicides and fungicides [REFS-1, REFS-3].

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